molecular formula C20H18FN3O2S B2880733 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 896048-33-2

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2880733
CAS No.: 896048-33-2
M. Wt: 383.44
InChI Key: DESTVJLCOZDLHW-UHFFFAOYSA-N
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Description

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Compound Development

  • The study by Habernickel (2002) explores a range of Pyridazino(4,5-b)indole-1-acetamide compounds, including those with halo; Y = H, halo, OH, methyl, methoxy, or nitro substitutions, showing potential in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. This broad spectrum of activities indicates the versatility of compounds related to the one in pharmaceutical research (Habernickel, 2002).

Molecular Structure and Activity Analysis

  • Research by Mary et al. (2020) provides insight into the antiviral properties of a similar molecule, highlighting the potential for treating COVID-19. The molecular structure, natural bond orbital calculations, and drug-likeness analysis underscore the significance of these compounds in antiviral research (Mary et al., 2020).

Anticancer and Antiproliferative Activities

  • Wang et al. (2015) focus on modifying N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for improved anticancer effects and lower toxicity. The introduction of alkylurea moieties suggests strategies for enhancing the therapeutic profile of related compounds (Wang et al., 2015).

Synthesis and Structural Studies

  • The work by Subasri et al. (2016) on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides critical insights into the folded conformation of these molecules, relevant for understanding their interaction with biological targets (Subasri et al., 2016).

Coordination Complexes and Antioxidant Activity

  • Chkirate et al. (2019) discuss the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting their significant antioxidant activity. This indicates the potential utility of such compounds in oxidative stress-related conditions (Chkirate et al., 2019).

Properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-3-9-18(26-2)17(11-13)22-19(25)12-27-20-10-8-16(23-24-20)14-4-6-15(21)7-5-14/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESTVJLCOZDLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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